

HSD17B13: A Promising Therapeutic Target for NAFLD and NASH - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NAFLD, NASH, fibrosis, and hepatocellular carcinoma. This protective effect has spurred the development of therapeutic strategies aimed at inhibiting HSD17B13 activity. This technical guide provides an in-depth overview of HSD17B13's role in NAFLD/NASH pathogenesis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, primarily expressed in hepatocytes and localized to the surface of lipid droplets.[1][2] Its expression is significantly upregulated in patients with NAFLD.[2][3] While its precise physiological functions are still under investigation, compelling evidence points to its involvement in lipid metabolism, particularly retinol metabolism, and the progression of liver disease.[4][5]

The discovery that genetic variants leading to a loss of HSD17B13 function protect against chronic liver diseases has been a significant breakthrough.^{[4][6]} Unlike other genetic variants that increase the risk of NAFLD, the protective nature of HSD17B13 loss-of-function mutations makes it an attractive target for therapeutic intervention.^[7]

Genetic Validation of HSD17B13 as a Therapeutic Target

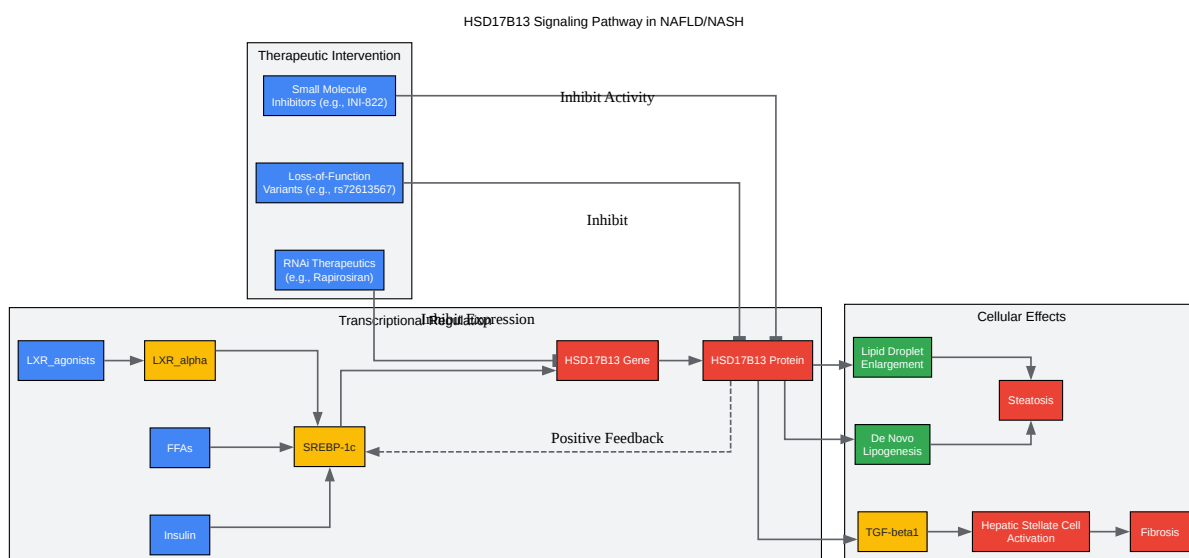
Multiple genome-wide association studies (GWAS) have identified single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that are associated with a reduced risk of NAFLD and NASH. The most well-characterized variant is rs72613567, a splice variant that leads to a truncated, inactive protein.^{[4][5]}

Genetic Variant	Association with Liver Disease	Odds Ratio (OR) / Risk Reduction	Population	Citation
rs72613567 (TA allele)	Reduced risk of NAFLD and NASH cirrhosis (heterozygotes)	17% (95% CI 8–25) and 26% (95% CI 7–40)	European descent	[4]
rs72613567 (TA allele)	Reduced risk of NAFLD and NASH cirrhosis (homozygotes)	30% (95% CI 13–43) and 49% (95% CI 15–69)	European descent	[4]
rs72613567 (TA allele)	Reduced risk of alcoholic liver disease (heterozygotes)	42%	European	[8]
rs72613567 (TA allele)	Reduced risk of alcoholic liver disease (homozygotes)	53%	European	[8]
rs72613567 (TA allele)	Reduced risk of alcoholic cirrhosis (heterozygotes)	42%	European	[8]
rs72613567 (TA allele)	Reduced risk of alcoholic cirrhosis (homozygotes)	73%	European	[8]
rs9992651	Reduced development of NAFLD	0.74 (95% CI 0.671–0.826)	Mixed	[4] [6]
rs13118664	Reduced development of NAFLD	0.74 (95% CI 0.667–0.821)	Mixed	[4] [6]

Mechanism of Action: Signaling Pathways and Molecular Interactions

HSD17B13's pathogenic role in NAFLD is believed to be multifaceted, involving the regulation of lipid metabolism and pro-inflammatory pathways. Its expression is induced by the liver X receptor- α (LXR- α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[1][4] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid accumulation.[1]

Recent evidence also suggests that HSD17B13 can activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, through a TGF- β 1-dependent mechanism.[5][9] The enzyme's retinol dehydrogenase activity is also implicated in its function, as altered retinoid metabolism is linked to NAFLD pathogenesis.[4][5]



Experimental Workflow for in vivo HSD17B13 Knockdown

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- To cite this document: BenchChem. [HSD17B13: A Promising Therapeutic Target for NAFLD and NASH - A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384330#hsd17b13-as-a-therapeutic-target-for-nafl-d-and-nash]

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